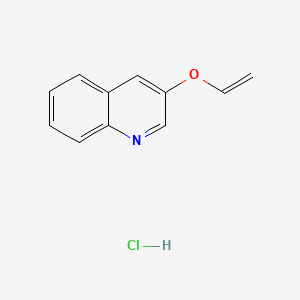![molecular formula C9H12O2 B13804970 Methyl 1,5-dimethylbicyclo[2.1.0]pent-2-ene-5-carboxylate CAS No. 71215-49-1](/img/structure/B13804970.png)
Methyl 1,5-dimethylbicyclo[2.1.0]pent-2-ene-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bicyclo[210]pent-2-ene-5-carboxylic acid, 1,5-dimethyl-, methyl ester is a complex organic compound known for its unique bicyclic structure This compound is characterized by a fused ring system, which imparts distinct chemical and physical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[2.1.0]pent-2-ene-5-carboxylic acid, 1,5-dimethyl-, methyl ester typically involves a series of organic reactions. One common method includes the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods. These methods often include continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of advanced catalysts and solvents can also enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Bicyclo[2.1.0]pent-2-ene-5-carboxylic acid, 1,5-dimethyl-, methyl ester undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: Involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are often used.
Substitution: Reagents like halogens (e.g., Cl₂, Br₂) and nucleophiles (e.g., NH₃, OH⁻) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
Bicyclo[2.1.0]pent-2-ene-5-carboxylic acid, 1,5-dimethyl-, methyl ester has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Mechanism of Action
The mechanism by which Bicyclo[2.1.0]pent-2-ene-5-carboxylic acid, 1,5-dimethyl-, methyl ester exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, ethyl ester: Similar bicyclic structure but with different functional groups.
Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, methyl ester: Another related compound with a similar core structure but different ester group.
Uniqueness
Bicyclo[2.1.0]pent-2-ene-5-carboxylic acid, 1,5-dimethyl-, methyl ester is unique due to its specific substitution pattern and the resulting chemical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
CAS No. |
71215-49-1 |
|---|---|
Molecular Formula |
C9H12O2 |
Molecular Weight |
152.19 g/mol |
IUPAC Name |
methyl 1,5-dimethylbicyclo[2.1.0]pent-2-ene-5-carboxylate |
InChI |
InChI=1S/C9H12O2/c1-8-5-4-6(8)9(8,2)7(10)11-3/h4-6H,1-3H3 |
InChI Key |
FFHFWUYSIHEVKH-UHFFFAOYSA-N |
Canonical SMILES |
CC12C=CC1C2(C)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




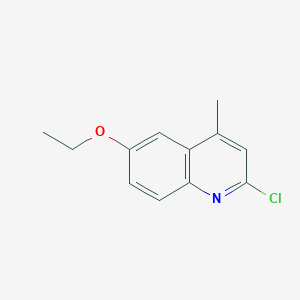
![[(1S,2R)-2-carbonochloridoylcyclohexyl] acetate](/img/structure/B13804920.png)
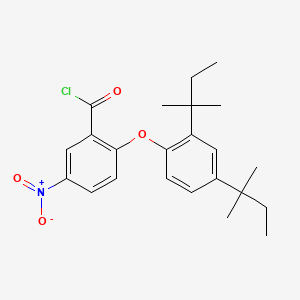
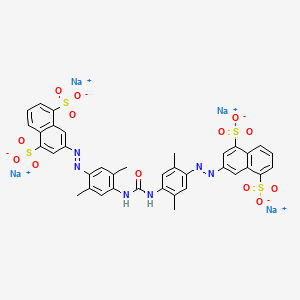
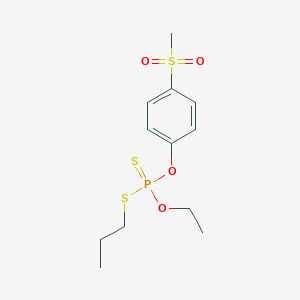
![Tert-butyl 4-[(2-methoxyphenyl)methyl]piperazine-1-carboxylate](/img/structure/B13804932.png)
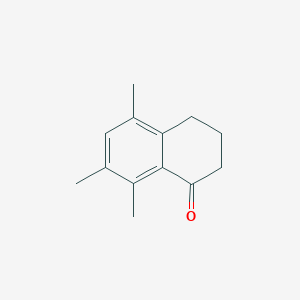

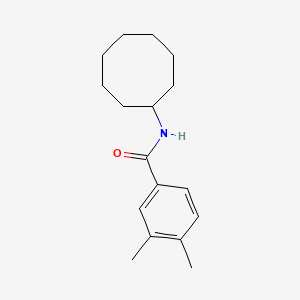
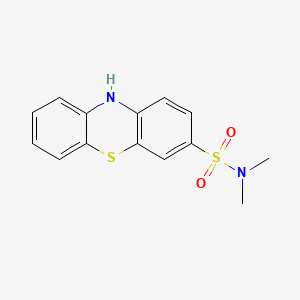
methanone](/img/structure/B13804956.png)
